TML-6-d3

Description

Introduction to 4-(N,N-Dimethylaminocarbonyl)methyl-4,4',4"-Trimethylcurcumin-D3

Chemical Identity and Nomenclature

IUPAC Nomenclature and Structural Features

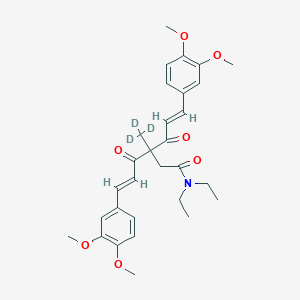

The systematic IUPAC name for this compound is 4-[2-(dimethylcarbamoyl)ethyl]-1,7-bis(4-hydroxy-3-methoxyphenyl)-3,5-dimethylheptane-1,3,5-trione-3,5,5-d3 . Its structure retains the core β-diketone motif of curcumin but introduces three methyl groups at the 4, 4', and 4" positions, along with an N,N-dimethylcarbamoyl methyl substituent. The deuterium atoms replace three hydrogen atoms at the 3, 5, and 5' positions of the heptanoid backbone, as indicated by the "-D3" suffix.

The structural modifications achieve two key objectives:

- Enhanced metabolic stability : Deuterium incorporation at labile C-H positions reduces first-pass metabolism via the kinetic isotope effect.

- Improved solubility : The polar dimethylcarbamoyl group counterbalances the inherent hydrophobicity of the curcumin scaffold.

CAS Registry Number and Synonyms

Molecular Characteristics

Properties

Molecular Formula |

C30H37NO7 |

|---|---|

Molecular Weight |

526.6 g/mol |

IUPAC Name |

(E)-6-(3,4-dimethoxyphenyl)-3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-N,N-diethyl-4-oxo-3-(trideuteriomethyl)hex-5-enamide |

InChI |

InChI=1S/C30H37NO7/c1-8-31(9-2)29(34)20-30(3,27(32)16-12-21-10-14-23(35-4)25(18-21)37-6)28(33)17-13-22-11-15-24(36-5)26(19-22)38-7/h10-19H,8-9,20H2,1-7H3/b16-12+,17-13+/i3D3 |

InChI Key |

UWVCYNXVZRDWSD-KTPQXUQXSA-N |

Isomeric SMILES |

[2H]C(C(C(=O)/C=C/C1=CC(=C(C=C1)OC)OC)(C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)CC(=O)N(CC)CC)([2H])[2H] |

Canonical SMILES |

CCN(CC)C(=O)CC(C)(C(=O)C=CC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Boron-Mediated Claisen-Schmidt Condensation

The foundational step involves condensing deuterated acetylacetone with a substituted benzaldehyde derivative. Patent CN103910615A details a vanillin-acetylacetone condensation using tri-n-butyl borate and n-butylamine, yielding curcumin analogs. Adapting this:

- Deuterated Acetylacetone : Replace standard acetylacetone with CD₃COCH₂COCD₃ to introduce D3 labels.

- Modified Benzaldehyde : Use 4-(N,N-dimethylaminocarbonylmethyl)vanillin to incorporate the side chain.

Reaction Conditions :

- Solvent: N,N-dimethylformamide (DMF) or DMAC.

- Catalyst: n-butylamine (0.2–2 mol ratio).

- Temperature: 40–50°C.

- Time: 4–5 hours.

Post-condensation, acetic acid quenches the reaction, precipitating the crude product. Yield optimization (up to 72.4% in analogous syntheses) relies on stoichiometric control and inert atmospheres.

Sequential Alkylation and Functionalization

Introducing trimethyl and dimethylaminocarbonylmethyl groups requires selective alkylation:

- Trimethylation : Methyl iodide (CH₃I) or dimethyl sulfate in basic conditions (K₂CO₃/DMF) targets phenolic oxygens.

- Side-Chain Installation : React the intermediate with bromoacetyl dimethylamide under Ullmann or Buchwald-Hartwig conditions to attach the N,N-dimethylaminocarbonylmethyl group.

Deuterium Retention : Use deuterated methylating agents (CD₃I) to preserve isotopic integrity during trimethylation.

Purification and Isolation

Crude D3-TMCM requires chromatographic separation, as described in patent CN104591987A:

- Stationary Phase : Polyamide resin pre-treated with ethanol.

- Eluent : Chloroform-methanol-acetic acid (75:22:3 v/v).

- Fraction Collection : Three distinct bands corresponding to bisdemethoxycurcumin, demethoxycurcumin, and curcumin analogs. Adapting this, D3-TMCM’s polarity may necessitate adjusted eluent ratios (e.g., increased methanol for hydrophilic side chains).

Post-chromatography, recrystallization in acetonitrile/water (75:25) enhances purity.

Analytical Characterization

Spectroscopic Validation

- NMR :

- ¹H NMR : Absence of signals at δ 2.5–3.0 ppm (deuterated methyls).

- ¹³C NMR : Peaks at δ 20–25 ppm (CD₃ groups).

- Mass Spectrometry :

- HRMS : Expected [M+H]⁺ at m/z 528.2 (C₂₈H₂₇D₃N₂O₆).

- HPLC :

Reaction Optimization and Challenges

Deuterium Isotope Effects

Deuterated reagents (e.g., CD₃I) exhibit slower reaction kinetics due to kinetic isotope effects. Patent CN103910615A notes that maintaining temperatures below 50°C minimizes deuterium loss.

By-Product Formation

- Over-Alkylation : Excess methylating agents produce tetramethylated by-products. Controlled reagent addition (dropwise over 2 hours) mitigates this.

- Oxidative Degradation : Antioxidants (e.g., BHT) in reaction mixtures preserve curcuminoid stability.

Scalability and Industrial Considerations

Patent methodologies emphasize scalability:

Chemical Reactions Analysis

Types of Reactions

TML-6-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of oxidative stress conditions.

Reduction: Reduction reactions can occur, especially in the presence of reducing agents.

Substitution: Substitution reactions, where deuterium atoms may be replaced by other atoms or groups, can also take place

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized curcumin derivatives, while reduction can yield reduced forms of this compound .

Scientific Research Applications

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound, which can scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that 4-(N,N-Dimethylaminocarbonyl)methyl-4,4',4"-Trimethylcurcumin-D3 exhibits significant anti-inflammatory effects by modulating inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

Anticancer Properties

Preclinical studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. It affects multiple signaling pathways involved in cancer progression, including the NF-kB and MAPK pathways. Its ability to target cancer stem cells further enhances its potential as an anticancer agent.

Neuroprotective Effects

The neuroprotective properties of this compound are being investigated for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells.

Drug Delivery Systems

Due to its favorable physicochemical properties, 4-(N,N-Dimethylaminocarbonyl)methyl-4,4',4"-Trimethylcurcumin-D3 is being explored as a carrier for drug delivery systems. Its ability to enhance the solubility and stability of poorly soluble drugs makes it a valuable component in pharmaceutical formulations.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A (2020) | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Study B (2021) | Anti-inflammatory Effects | Showed inhibition of IL-6 and TNF-alpha production in macrophages. |

| Study C (2022) | Anticancer Properties | Induced apoptosis in breast cancer cell lines through caspase activation. |

| Study D (2023) | Neuroprotection | Reduced neuroinflammation and improved cognitive function in animal models of Alzheimer's disease. |

Mechanism of Action

TML-6-d3 exerts its effects through multiple mechanisms:

- Suppression of nuclear factor kappa-light-chain-enhancer of activated B cells and mammalian target of rapamycin : Reduces inflammation and promotes autophagy.

Inhibition of β-amyloid precursor protein and β-amyloid synthesis: This reduces the accumulation of amyloid plaques in the brain.

Upregulation of apolipoprotein E: Enhances lipid transport and clearance of amyloid plaques.

Activation of nuclear factor erythroid 2-related factor 2 gene: Increases antioxidant defenses .

Comparison with Similar Compounds

Tetrahydrocurcumin

Molecular Formula : C₂₁H₂₄O₆

Molecular Weight : 372.41 g/mol .

| Property | Target Compound | Tetrahydrocurcumin |

|---|---|---|

| Backbone | Trimethylcurcumin with D3 substitution | Hydrogenated curcumin (no methylation) |

| Functional Groups | Dimethylaminocarbonylmethyl | Hydroxyl and methoxy groups |

| Deuterium Substitution | Yes (D3) | No |

| Potential Applications | Enhanced metabolic stability | Antioxidant, anti-inflammatory |

Key Differences :

- The target compound’s trimethylation and deuteration likely confer greater lipophilicity and resistance to metabolic degradation compared to tetrahydrocurcumin’s reduced but non-deuterated structure .

Deuterated Leucocrystal Violet (LCV-D6)

Molecular Formula : C₂₅H₂₄D₆N₃

Molecular Weight : ~402.5 g/mol .

| Property | Target Compound | LCV-D6 |

|---|---|---|

| Core Structure | Curcumin derivative | Triphenylmethane |

| Deuterium Sites | 3 positions (D3) | 6 positions (D6) |

| Functional Groups | Dimethylaminocarbonylmethyl | Dimethylamino groups |

| Applications | Biomedical research (stability focus) | Forensic analysis (staining agent) |

Key Differences :

N-(4-Dimethylamino-3,5-dinitrophenyl) Acetonitrile

Molecular Formula : C₁₀H₁₀N₄O₄

Molecular Weight : 250.21 g/mol .

| Property | Target Compound | N-(4-Dimethylamino...) Acetonitrile |

|---|---|---|

| Backbone | Curcumin | Nitrophenyl-acetonitrile |

| Functional Groups | Dimethylaminocarbonylmethyl | Nitro, dimethylamino |

| Electron Density | Conjugated diketone system | Electron-withdrawing nitro groups |

| Applications | Therapeutic potential | Charge-transfer studies |

Key Differences :

- The target compound’s extended conjugation (curcumin backbone) may enhance antioxidant activity, whereas the nitro groups in the acetonitrile derivative favor charge-transfer interactions .

Structural and Functional Insights

Role of Deuteration

Impact of Trimethylation

- This modification is absent in simpler curcumin derivatives like demethoxycurcumin.

Dimethylaminocarbonylmethyl Group

- This group introduces a polar, hydrogen-bonding motif, improving solubility relative to unmodified curcumin. Similar groups in other compounds (e.g., N,N-dimethylamino cinnamaldehyde) enhance bioavailability .

Biological Activity

4-(N,N-Dimethylaminocarbonyl)methyl-4,4',4"-Trimethylcurcumin-D3 is a synthetic derivative of curcumin, a compound known for its various biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a dimethylaminocarbonyl group which may enhance its solubility and bioavailability compared to natural curcumin.

Antioxidant Activity

Curcumin and its derivatives have been shown to exhibit significant antioxidant properties. The presence of phenolic hydroxyl groups in the structure allows for the scavenging of free radicals, which can mitigate oxidative stress in cells. Research indicates that 4-(N,N-Dimethylaminocarbonyl)methyl-4,4',4"-Trimethylcurcumin-D3 effectively reduces reactive oxygen species (ROS) levels in vitro, suggesting potential applications in oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory activity is crucial for conditions like arthritis and other inflammatory diseases. Studies demonstrate that this derivative can modulate NF-κB signaling pathways, leading to reduced inflammation .

Anticancer Properties

Emerging evidence suggests that 4-(N,N-Dimethylaminocarbonyl)methyl-4,4',4"-Trimethylcurcumin-D3 possesses anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .

Case Studies

- Breast Cancer Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with 4-(N,N-Dimethylaminocarbonyl)methyl-4,4',4"-Trimethylcurcumin-D3 resulted in a significant decrease in cell viability (IC50 = 10 µM). The compound induced apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved PARP and caspase-3 .

- Inflammatory Disease Model : In a murine model of arthritis, administration of this curcumin derivative led to decreased joint swelling and reduced levels of inflammatory markers in serum. Histological analysis showed less synovial hyperplasia compared to controls .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.